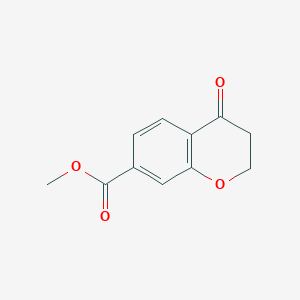

Methyl 4-oxochroman-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-2,3-dihydrochromene-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGLYNWKHXGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)CCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-oxochroman-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical synthesis of Methyl 4-oxochroman-7-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a laboratory setting.

Introduction

Chromanone scaffolds are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their unique structural features allow for diverse pharmacological activities, making them attractive targets in drug development. This compound, a specific derivative of this class, holds promise as a key intermediate for the synthesis of more complex pharmaceutical agents. This guide will detail a reliable and efficient synthetic pathway to this target molecule, starting from the readily available 4-hydroxybenzoic acid.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in a three-step sequence starting from 4-hydroxybenzoic acid. This pathway is designed for efficiency and scalability, employing well-established chemical transformations.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 4-hydroxybenzoate

The initial step involves the esterification of 4-hydroxybenzoic acid to protect the carboxylic acid functionality and increase its solubility in organic solvents for subsequent reactions. Fischer esterification is the method of choice for this transformation.

Reaction Mechanism: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, making it susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Esterification of 4-hydroxybenzoic acid

| Parameter | Value |

| Reactants | 4-Hydroxybenzoic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 18 hours |

| Temperature | Reflux |

| Work-up | Extraction with diethyl ether, washing with sodium bicarbonate solution |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 10 g of 4-hydroxybenzoic acid in 200 ml of methanol.[1]

-

Carefully add 2 ml of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 18 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous mixture with two 100 ml portions of diethyl ether.

-

Wash the combined organic extracts with two 100 ml portions of saturated sodium bicarbonate solution, followed by one 100 ml portion of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl 4-hydroxybenzoate.

Part 2: Cyanoethylation of Methyl 4-hydroxybenzoate

The next crucial step is the introduction of a three-carbon chain ortho to the phenolic hydroxyl group. This is achieved through a Michael addition of acrylonitrile to the activated aromatic ring, a reaction known as cyanoethylation.

Reaction Mechanism: Cyanoethylation

The phenolic hydroxyl group enhances the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. In the presence of a base, the phenoxide ion is formed, which is an even more potent nucleophile. This attacks the β-carbon of acrylonitrile in a Michael-type addition. Subsequent protonation yields the 3-arylpropionitrile.

Experimental Protocol: Cyanoethylation of Methyl 4-hydroxybenzoate

| Parameter | Value |

| Reactants | Methyl 4-hydroxybenzoate, Acrylonitrile |

| Base | Potassium Carbonate |

| Solvent | tert-Butanol |

| Reaction Time | 24-48 hours |

| Temperature | Reflux |

| Work-up | Acidification, Extraction, and Chromatography |

Step-by-Step Procedure:

-

To a solution of methyl 4-hydroxybenzoate in tert-butanol, add a catalytic amount of potassium carbonate.

-

Add acrylonitrile dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a dilute acid solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(3-cyano-4-hydroxyphenyl)propanoate.

Part 3: Intramolecular Cyclization to form this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular Friedel-Crafts acylation to construct the chromanone ring.

Reaction Mechanism: Hydrolysis and Friedel-Crafts Acylation

The propionitrile intermediate is first subjected to acidic or basic hydrolysis to convert the nitrile functionality into a carboxylic acid. The resulting 3-(4-methoxycarbonylphenoxy)propanoic acid is then treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to promote an intramolecular Friedel-Crafts acylation.[2] The protonated carboxylic acid forms a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered chromanone ring.[2]

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Hydrolysis and Cyclization

| Parameter | Value |

| Reactant | Methyl 3-(3-cyano-4-hydroxyphenyl)propanoate |

| Reagent (Hydrolysis) | Aqueous Acid (e.g., H2SO4) or Base (e.g., NaOH) |

| Reagent (Cyclization) | Polyphosphoric Acid (PPA) or Eaton's Reagent |

| Reaction Time | Varies (monitor by TLC) |

| Temperature | Elevated temperature (e.g., 80-100 °C) |

| Work-up | Quenching with ice-water, Extraction, and Purification |

Step-by-Step Procedure:

-

Nitrile Hydrolysis: Reflux the methyl 3-(3-cyano-4-hydroxyphenyl)propanoate in an aqueous acidic or basic solution until the nitrile is fully converted to a carboxylic acid. Neutralize the solution and extract the resulting 3-(2-carboxyethyl)-4-hydroxybenzoic acid.

-

Intramolecular Friedel-Crafts Acylation: Add the dried 3-(2-carboxyethyl)-4-hydroxybenzoic acid to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete as indicated by TLC.

-

Pour the hot reaction mixture carefully onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Conclusion

The synthetic route detailed in this guide provides a clear and logical pathway for the preparation of this compound. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The chromanone core, accessed through this methodology, serves as a versatile platform for the development of novel therapeutic agents.

References

- Pechmann Condensation: A method for synthesizing coumarins from phenols and carboxylic acids or esters containing a β-carbonyl group.

-

Intramolecular Friedel-Crafts Reactions: A powerful tool for the construction of polycyclic aromatic systems, where the acylating or alkylating agent is part of the same molecule as the aromatic ring.[3]

- Mechanochemical Organic Synthesis: An environmentally friendly approach to chemical synthesis that utilizes mechanical force to initiate reactions, often in the absence of solvents.

-

Friedel–Crafts Acylation: A classic method for the acylation of aromatic compounds using an acyl chloride or anhydride and a strong Lewis acid catalyst.[2][4]

-

Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives: This article provides examples of the synthesis of related coumarin structures.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation: An educational resource detailing the mechanisms and applications of Friedel-Crafts reactions.[2]

-

Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester: A patent describing a method for the cyanation of methyl 4-hydroxybenzoate.[1][5]

-

PubChem Entry for Methyl 3-cyano-4-hydroxybenzoate: Provides chemical data and properties for this intermediate.[6]

-

Synthesis of methyl 4-hydroxybenzoate - PrepChem.com: A practical procedure for the esterification of 4-hydroxybenzoic acid.[7]

Sources

- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

A Technical Guide to the Chemical Properties of Methyl 4-oxochroman-7-carboxylate

Abstract: This technical guide provides an in-depth analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of Methyl 4-oxochroman-7-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical insights into the molecule's utility as a versatile scaffold and intermediate. The narrative emphasizes the causality behind its chemical behavior and provides validated experimental frameworks for its synthesis and manipulation.

Molecular Identity and Physicochemical Characteristics

This compound is a bifunctional organic compound built upon a chromanone (4-oxochroman) core. This heterocyclic motif is prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The presence of a ketone at the C4 position and a methyl ester at the C7 position imparts distinct reactivity, making it a valuable building block for chemical library synthesis and targeted drug design.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Oxochroman-7-carboxylic acid methyl ester | N/A |

| CAS Number | 41118-21-2 | [2] |

| Molecular Formula | C₁₁H₁₀O₄ | [2] |

| Molecular Weight | 206.2 g/mol | [2] |

| Appearance | White to off-white solid (inferred from related acid) | [3] |

| Purity | Typically ≥95% | [2][4] |

Spectroscopic Profile: A Structural Elucidation

A comprehensive understanding of the spectroscopic signature of this compound is critical for reaction monitoring, quality control, and structural confirmation. While specific experimental spectra are not widely published, a detailed theoretical analysis based on established principles provides a reliable predictive profile.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from its two carbonyl groups and the aromatic system. The differentiation between the ketone and ester C=O stretches is a key diagnostic feature.

-

C=O Stretch (Ketone): An intense absorption is predicted around 1680-1690 cm⁻¹ . The conjugation of the ketone with the benzene ring lowers its stretching frequency from the typical ~1715 cm⁻¹ for a simple aliphatic ketone.

-

C=O Stretch (Ester): A strong, distinct absorption is expected at a higher frequency, typically in the 1720-1740 cm⁻¹ range.[5]

-

C-O Stretch (Ether & Ester): The spectrum will feature strong, complex bands in the 1200-1300 cm⁻¹ region, corresponding to the asymmetric and symmetric C-O stretching of the ester and the aryl-alkyl ether linkage of the chroman ring.[5]

-

Aromatic C=C Stretch: Multiple sharp peaks of variable intensity are expected between 1450-1610 cm⁻¹ , characteristic of the substituted benzene ring.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will be present, corresponding to the methylene groups at the C2 and C3 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure through the chemical environment of each proton and carbon atom.

-

δ ~7.8-8.0 ppm (d, 1H): The aromatic proton at C5, deshielded by the adjacent C4 ketone.

-

δ ~7.2-7.4 ppm (m, 2H): The aromatic protons at C6 and C8, exhibiting complex splitting patterns based on their respective couplings.

-

δ ~4.6 ppm (t, 2H): The methylene protons at C2, deshielded by the adjacent ether oxygen.

-

δ ~3.9 ppm (s, 3H): The sharp singlet of the methyl ester protons (-COOCH₃).

-

δ ~2.8 ppm (t, 2H): The methylene protons at C3, adjacent to the C4 ketone.

-

δ ~191 ppm: Carbonyl carbon of the ketone (C4).

-

δ ~166 ppm: Carbonyl carbon of the ester (-C OOCH₃).[6]

-

δ ~162 ppm: Quaternary aromatic carbon attached to the ether oxygen (C8a).

-

δ ~118-136 ppm: The remaining five aromatic carbons (C5, C6, C7, C8). The carbon bearing the ester (C7) will be shifted downfield.

-

δ ~67 ppm: Methylene carbon adjacent to the ether oxygen (C2).

-

δ ~52 ppm: Methyl carbon of the ester (-COOC H₃).[6]

-

δ ~37 ppm: Methylene carbon adjacent to the ketone (C3).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and predictable fragmentation patterns.

-

Molecular Ion (M⁺•): A prominent peak at m/z = 206 , corresponding to the molecular weight of the compound.[2]

-

Key Fragments:

-

m/z = 175: Loss of the methoxy group (•OCH₃) from the ester, a common fragmentation pathway.

-

m/z = 147: Subsequent loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment.

-

m/z = 148: Resulting from a McLafferty-type rearrangement, if sterically feasible.[7]

-

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 4-oxochroman-7-carboxylic acid (CAS 90921-09-8).[3][8] Fischer esterification is the method of choice due to its simplicity and use of inexpensive reagents.

Proposed Synthetic Workflow

The following workflow outlines a robust and self-validating process for the synthesis and purification of the target compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

4-Oxochroman-7-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)

-

Sulfuric Acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-oxochroman-7-carboxylic acid (1.0 eq). Add anhydrous methanol (20-30 eq).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a silica plate. The product will be less polar than the starting acid, resulting in a higher Rf value. The reaction is complete when the starting material spot has disappeared.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the isolated product using NMR, IR, and MS analysis as described in Section 2.0.

Chemical Reactivity and Derivatization Potential

The molecule's structure offers multiple handles for chemical modification, making it an excellent scaffold for developing analogues. The relative reactivity of the functional groups allows for selective transformations.[9]

Caption: Key reactivity sites on this compound.

-

A. Reactions at the Ketone (C4): The ketone is susceptible to nucleophilic attack. It can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact. Stronger reagents like LiAlH₄ would reduce both the ketone and the ester.

-

B. Reactions at the Ester: The ester functionality is less reactive than the ketone.[9] It can be hydrolyzed to the parent carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. It can also undergo amidation by heating with an amine to form the corresponding carboxamide, a common transformation in drug development to modulate solubility and hydrogen bonding capacity.[10]

-

C. α-Proton Chemistry (C3): The methylene protons at C3 are acidic due to their position adjacent to the ketone. They can be deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations or aldol condensations, enabling the introduction of new substituents at the C3 position.

-

D. Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions. The existing ether and carbonyl groups are deactivating, while the ether is ortho-, para-directing and the ester is meta-directing. The outcome of substitution will depend on the reaction conditions, but positions C6 and C8 are the most likely sites for electrophilic attack.

Applications in Drug Discovery and Medicinal Chemistry

The chromanone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of chromanones have shown a wide range of activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][11][12][13]

-

Scaffold for Library Synthesis: this compound serves as an ideal starting point for generating a library of diverse compounds. Each reactive site discussed in Section 4.0 can be exploited to introduce different functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).

-

Intermediate for Complex Synthesis: This compound is a key intermediate in the multi-step synthesis of more complex pharmaceutical agents.[14] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores.

-

Bioisosteric Replacement: The ester group can be converted into other functional groups like amides or tetrazoles to act as bioisosteres of a carboxylic acid, which can improve pharmacokinetic properties such as cell permeability and metabolic stability.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its well-defined structure, characterized by a predictable spectroscopic profile, offers multiple avenues for chemical modification. The protocols and analyses presented in this guide provide a foundational framework for researchers to confidently synthesize, characterize, and utilize this versatile compound as a key building block in the development of novel chemical entities and advanced materials.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

-

PubChem. Methyl 4-oxothiochromane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. 4-Oxochroman-7-Carboxylic Acid.

- ChemUniverse. This compound [P92834].

- Cenmed Enterprises. Methyl 4-oxochroman-6-carboxylate (C007B-530457).

- Khaligh, N.G. (2012).

-

PubChem. Methyl oxindole-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Methyl 4-hydroxyoxane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (±)-Methyl 1,1a,2,7b-Tetrahydro-2-oxocyclopropa[c] Chromene-1a-carboxylate. Retrieved from [Link]

-

ChemUniverse. Request A Quote. Retrieved from [Link]

-

PubMed Central. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][15][16]tetrazine-8-carboxylates and -carboxamides. National Institutes of Health. Retrieved from [Link]

-

PubMed. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Retrieved from [Link]

-

MDPI. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (PDF) Infrared spectroscopy of metal carboxylates: I. Determination of free acid in solution. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

researchmap. Identification of complementary McLafferty rearrangement ions. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ResearchGate. 1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. Retrieved from [Link]

-

ChemBK. 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester. Retrieved from [Link]

-

SpectraBase. 12-Methyl-7-oxo-podocarpa-8,11,triene-13-carboxylic acid. Retrieved from [Link]

-

PubMed Central. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. National Institutes of Health. Retrieved from [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

PubChem. 4-Methyl-7-diethylaminocoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

PubMed Central. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. National Institutes of Health. Retrieved from [Link]

-

PubChem. Methyl 4-chloroquinoline-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-Oxochroman-7-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 4. cenmed.com [cenmed.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchmap.jp [researchmap.jp]

- 8. chemscene.com [chemscene.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jocpr.com [jocpr.com]

- 11. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Methyl 4-oxothiochromane-7-carboxylate | C11H10O3S | CID 66904610 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-oxochroman-7-carboxylate (CAS No. 41118-21-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 4-oxochroman-7-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While detailed experimental data and biological studies on this specific isomer are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties and provides inferred scientific context based on the broader class of chromone derivatives.

Chemical Identity and Physicochemical Properties

This compound is a chromanone derivative characterized by a chroman-4-one core structure with a methyl carboxylate group at the 7-position.

| Property | Value | Source |

| CAS Number | 41118-21-2 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | 2H-1-Benzopyran-7-carboxylic acid, 3,4-dihydro-4-oxo-, methyl ester | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | N/A |

Synthesis and Spectroscopic Characterization

A general synthetic strategy for chromone derivatives often starts with appropriately substituted phenols and involves cyclization to form the chromone ring, followed by functional group manipulations to introduce the desired ester.[2]

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization (Predicted):

Detailed, experimentally verified spectroscopic data for this compound is not currently published. However, based on the chemical structure and data from related compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons of the dihydropyrone ring, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon spectrum would display characteristic peaks for the carbonyl carbon of the ketone, the ester carbonyl, aromatic carbons, and the aliphatic carbons of the chroman ring. The carbonyl carbons are typically found in the downfield region of the spectrum (160-200 ppm).[3][4]

-

IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹.[5][6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.19 g/mol ).

Potential Biological Activity and Applications in Drug Discovery

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological receptors.[2][7] Derivatives of chromones and chromanones have been reported to exhibit a wide array of pharmacological activities, including:

Given the biological relevance of the chromone nucleus, this compound represents a valuable scaffold for further chemical modification and biological screening. Its ester functionality provides a reactive handle for the synthesis of a library of derivatives, such as amides or other esters, to explore structure-activity relationships (SAR).

Potential Drug Discovery Workflow:

Caption: A potential drug discovery workflow utilizing this compound as a starting scaffold.

Safety and Handling

Conclusion and Future Perspectives

This compound is a chemical entity with potential for further exploration in the field of drug discovery, owing to its chromone core. The current lack of detailed public data on its synthesis, characterization, and biological activity highlights an opportunity for new research. Future studies should focus on developing a robust and scalable synthesis, thoroughly characterizing the compound using modern analytical techniques, and screening it against a variety of biological targets to uncover its therapeutic potential. The insights gained from such studies would be invaluable to the scientific community and could pave the way for the development of novel therapeutics.

References

[8] The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

[9] Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved from [Link]

[7] National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

[2] Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

[10] ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. Retrieved from [Link]

[11] ResearchGate. (n.d.). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved from [Link]

[12] ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid | Request PDF. Retrieved from [Link]

[5] ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

[3] Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

[13] National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Retrieved from [Link]

Royal Society of Chemistry. (2020, August 28). 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

[14] International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

[1] ChemUniverse. (n.d.). This compound [P92834]. Retrieved from [Link]

[15] MDPI. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]

[16] National Center for Biotechnology Information. (2014, September 12). Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT. Retrieved from [Link]

[17] Google Patents. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Retrieved from

[18] Google Patents. (n.d.). US20210188778A1 - Novel polymorphs of 4-[3-chloro-4-(n'-cyclopropyl ureido)phenoxy]-7-methoxyquinoline-6-carboxamide, its salts and process for the preparation thereof. Retrieved from

[19] PubMed. (n.d.). Synthesis and characterization of divinyl-fumarate poly-ε-caprolactone for scaffolds with controlled architectures. Retrieved from [Link]

[4] OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

[20] Worldresearchersassociations.Com. (n.d.). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Retrieved from [Link]

[21] ResearchGate. (n.d.). (PDF) Synthesis and Biological Studies of 4‐Methyl‐7‐Ethylcoumarin Derivatives Containing Azo Group. Retrieved from [Link]

[22] Frontiers. (2022, April 4). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]

[23] ResearchGate. (n.d.). (PDF) 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Retrieved from [Link]

[24] MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

[25] PubMed. (2019, January 13). Synthesis and Characterization of K and Eu Binary Phosphides. Retrieved from [Link]

[26] TIB. (2023, October 12). Crystal structure, synthesis and characterization of different chromium-based two-dimensional compounds. Retrieved from [Link]

ResearchGate. (n.d.). Synthesis and Characterization of Co III (TIM) Complexes Bearing Alkenyl or 1-Aza-2-cobalt-cyclopropane Moieties | Request PDF. Retrieved from [Link]

MDPI. (n.d.). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Retrieved from [Link]

PubMed. (2013, May 2). Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study. Retrieved from [Link]

[6] Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]ids_and_Nitriles)

Sources

- 1. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4-oxothiochromane-7-carboxylate | C11H10O3S | CID 66904610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 17. US20210188778A1 - Novel polymorphs of 4-[3-chloro-4-(n'-cyclopropyl ureido)phenoxy]-7-methoxyquinoline-6-carboxamide, its salts and process for the preparation thereof - Google Patents [patents.google.com]

- 18. Synthesis and characterization of divinyl-fumarate poly-ε-caprolactone for scaffolds with controlled architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. worldresearchersassociations.com [worldresearchersassociations.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and Characterization of K and Eu Binary Phosphides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. oa.tib.eu [oa.tib.eu]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-oxochroman-7-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-oxochroman-7-carboxylate is a member of the chromanone family, a class of bicyclic heterocyclic compounds. Chromanones are recognized as privileged structures in medicinal chemistry, serving as scaffolds for a diverse range of biologically active molecules.[1] Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity for research or therapeutic use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As this compound is not extensively characterized in publicly available literature, this document will leverage established spectroscopic principles and data from structurally related analogs to predict and interpret its spectral features. This predictive analysis serves as a robust framework for researchers working with this and similar chromanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be useful for compounds with lower solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference for chemical shifts, defined as 0.00 ppm.[2]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to enhance sensitivity or resolution.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).[3]

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (δ) are based on the electronic environment of the protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (CH₂) | ~4.6 | Triplet (t) | J ≈ 6-7 Hz | 2H |

| H-3 (CH₂) | ~2.9 | Triplet (t) | J ≈ 6-7 Hz | 2H |

| H-5 | ~7.9 | Doublet (d) | J ≈ 8-9 Hz | 1H |

| H-6 | ~7.5 | Doublet of Doublets (dd) | J ≈ 8-9 Hz, J ≈ 2 Hz | 1H |

| H-8 | ~7.7 | Doublet (d) | J ≈ 2 Hz | 1H |

| OCH₃ | ~3.9 | Singlet (s) | - | 3H |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-6, H-8): These protons are in the aromatic region, typically downfield due to the deshielding effect of the ring current. The electron-withdrawing nature of the adjacent carbonyl group and the ester functionality will shift these protons further downfield.[4] The splitting patterns arise from coupling to adjacent protons. H-5 is coupled only to H-6, appearing as a doublet. H-6 is coupled to both H-5 and H-8, resulting in a doublet of doublets. H-8 is coupled only to H-6 (meta-coupling), leading to a doublet with a smaller coupling constant.

-

Methylene Protons (H-2, H-3): The H-2 protons are adjacent to the ether oxygen, which is an electron-withdrawing group, causing a downfield shift to around 4.6 ppm. The H-3 protons are adjacent to the ketone carbonyl group, also an electron-withdrawing group, shifting them to approximately 2.9 ppm. Both are expected to be triplets due to coupling with each other.

-

Methyl Protons (OCH₃): The protons of the methyl ester group are in a relatively shielded environment and are not coupled to any other protons, thus appearing as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each of the 11 unique carbon atoms in the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | ~67 |

| C-3 | ~37 |

| C-4 (C=O, Ketone) | ~192 |

| C-4a | ~122 |

| C-5 | ~129 |

| C-6 | ~125 |

| C-7 | ~131 |

| C-8 | ~118 |

| C-8a | ~161 |

| C=O (Ester) | ~166 |

| OCH₃ | ~52 |

Interpretation and Rationale:

-

Carbonyl Carbons (C-4, C=O Ester): Carbonyl carbons are highly deshielded and appear far downfield. Ketone carbonyls are typically found in the 190-220 ppm range, while ester carbonyls are slightly more shielded, appearing around 160-180 ppm.[3]

-

Aromatic Carbons (C-4a to C-8a): These carbons resonate in the typical aromatic region of 110-165 ppm. The specific shifts are influenced by the substituents on the ring. The carbon attached to the oxygen (C-8a) will be the most downfield in this group.

-

Aliphatic Carbons (C-2, C-3, OCH₃): C-2, being attached to the electronegative oxygen, will be the most downfield of the sp³ carbons. C-3, adjacent to the carbonyl, will be next, followed by the more shielded methyl carbon of the ester group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the solid can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Data Range: The typical mid-IR range of 4000-400 cm⁻¹ is scanned.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from its two carbonyl groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ketone) | ~1680 | Strong |

| C=O Stretch (Ester) | ~1720 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch (Ether & Ester) | 1300-1000 | Strong |

Interpretation and Rationale:

-

Carbonyl (C=O) Stretching: This is the most diagnostic region for this molecule. Two distinct, strong peaks are expected. The ketone carbonyl (C-4) is conjugated with the aromatic ring, which lowers its vibrational frequency to around 1680 cm⁻¹.[6] The ester carbonyl is also attached to the aromatic ring, and its frequency is expected around 1720 cm⁻¹.[7] The presence of two strong peaks in this region is a key indicator of the molecule's structure.

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) appear just below 3000 cm⁻¹.

-

C-O Stretching: Strong, broad signals are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching of the ether and the ester functionalities. This region is often complex and referred to as the "fingerprint region."[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol .[8]

Expected Key Ions (m/z):

-

Molecular Ion (M⁺): m/z = 206. This peak corresponds to the intact molecule with one electron removed.

-

[M - OCH₃]⁺: m/z = 175. Loss of the methoxy group from the ester is a common fragmentation pathway.

-

[M - COOCH₃]⁺: m/z = 147. Loss of the entire carbomethoxy group.

-

Retro-Diels-Alder Fragmentation: Chromanones can undergo a characteristic retro-Diels-Alder fragmentation, which would lead to further characteristic ions.

Interpretation and Rationale:

The mass spectrum will provide the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern gives clues about the stability of different parts of the molecule. The loss of the methoxy and carbomethoxy groups are characteristic fragmentations for methyl esters. The presence of the molecular ion peak at m/z 206 would be a strong confirmation of the compound's identity.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Caption: A generalized workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and drawing comparisons with related, well-characterized molecules, we have established a reliable set of expected data. This information is invaluable for any researcher engaged in the synthesis, purification, or application of this compound, enabling confident structural verification and quality control. The provided protocols and workflows further serve as a practical guide for obtaining high-quality spectroscopic data in a laboratory setting.

References

-

ChemUniverse. This compound [P92834]. Available from: [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 2012. Available from: [Link]

-

University of Cape Town Open UCT. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available from: [Link]

-

SpringerLink. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences. 2021. Available from: [Link]

-

Canadian Science Publishing. Spectroscopic studies on some chromones. Canadian Journal of Chemistry. 1970. Available from: [Link]

-

Taylor & Francis Online. Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study. Spectroscopy Letters. 1991. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. 2019. Available from: [Link]

-

Cenmed Enterprises. Methyl 4-oxochroman-6-carboxylate (C007B-530457). Available from: [Link]

-

Canadian Science Publishing. Spectroscopic studies on some chromones. 1970. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. 2011. Available from: [Link]

-

MDPI. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. 2019. Available from: [Link]

-

MDPI. Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. 2021. Available from: [Link]

-

ACS Publications. Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. 2024. Available from: [Link]

-

MDPI. Synthesis and Characterization of a Series of Chromone–Hydrazones. 2023. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for "Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition". 2014. Available from: [Link]

-

Aaron Chemicals. Methyl 4-oxochroman-8-carboxylate. Available from: [Link]

-

PubMed Central (PMC). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. 2018. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]

-

SpectraBase. Methyl 8-Hydroxy-3-methyl-1-oxoisochromane-7-carboxylate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. Methyl 4-oxothiochromane-7-carboxylate. Available from: [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. 2017. Available from: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. 2018. Available from: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. 2023. Available from: [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. 2023. Available from: [Link]

-

ResearchGate. Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. 2015. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

-

NIST WebBook. 4-Methyl-7-ethoxycoumarin. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemuniverse.com [chemuniverse.com]

An In-Depth Technical Guide to Methyl 4-oxochroman-7-carboxylate and its Derivatives for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of methyl 4-oxochroman-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the derivatization strategies that unlock its potential as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this compound and its analogs in the development of novel therapeutic agents.

Introduction: The Chromanone Scaffold - A Privileged Structure in Medicinal Chemistry

The chromanone (4-chromanone) framework, a benzopyran-4-one system, is recognized as a "privileged structure" in drug discovery.[1][2] This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets with high affinity. The inherent structural features of the chromanone ring system, including its rigidity, hydrogen bonding capabilities, and potential for diverse functionalization, make it an attractive starting point for the development of novel therapeutics.[3]

This compound, with its ester functionality, represents a key intermediate that can be readily modified to generate a library of derivatives. The strategic placement of the carboxylate group at the 7-position offers a handle for a variety of chemical transformations, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Synthesis and Physicochemical Properties of this compound

Synthesis of the Core Scaffold

The synthesis of the 4-chromanone core generally involves an intramolecular cyclization reaction. A common and effective strategy is the acid-catalyzed cyclization of a 3-(aryloxy)propanoic acid derivative. For this compound, a plausible synthetic route starts from methyl 3-hydroxybenzoate.

Rationale for Experimental Choices:

-

Friedel-Crafts Acylation: This classic reaction is a reliable method for introducing an acetyl group onto the aromatic ring, ortho to the hydroxyl group, which is a necessary precursor for the chromanone ring formation. The hydroxyl group directs the acylation to the ortho and para positions, and steric hindrance can favor the desired ortho-acylation.

-

Grignard Reaction: The addition of a Grignard reagent (methylmagnesium bromide) to the ketone will generate the tertiary alcohol required for the subsequent cyclization.

-

Intramolecular Cyclization: Acid-catalyzed dehydration of the tertiary alcohol and subsequent intramolecular Michael addition of the phenolic hydroxyl group to the newly formed α,β-unsaturated ester leads to the formation of the chromanone ring.

Detailed Experimental Protocol (Generalized)

The following is a generalized, step-by-step protocol for the synthesis of a 4-chromanone derivative, adapted for the synthesis of this compound. Researchers should optimize these conditions for their specific setup.

Step 1: Synthesis of Methyl 3-hydroxy-4-acetylbenzoate

-

To a stirred solution of methyl 3-hydroxybenzoate in a suitable dry, non-polar solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-(2-hydroxypropan-2-yl)-4-hydroxybenzoate

-

Prepare a solution of methylmagnesium bromide in a dry ethereal solvent.

-

To this Grignard reagent, slowly add a solution of methyl 3-hydroxy-4-acetylbenzoate in the same solvent at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified methyl 3-(2-hydroxypropan-2-yl)-4-hydroxybenzoate in a suitable high-boiling point solvent.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the formation of the product by TLC.

-

After cooling, neutralize the reaction mixture and extract the product.

-

Wash, dry, and concentrate the organic layer.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization

| Property | Value/Expected Range |

| Molecular Formula | C₁₁H₁₀O₄[4] |

| Molecular Weight | 206.19 g/mol [4] |

| CAS Number | 41118-21-2[4] |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methylene protons of the chromanone ring (δ 2.5-4.5 ppm), Methyl ester protons (δ 3.8-4.0 ppm). The protons on the aromatic ring will show splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Carbonyl carbons (ketone and ester, δ 160-200 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbons of the chromanone ring (δ 20-70 ppm), Methyl ester carbon (δ 50-55 ppm).[5][6] |

| IR Spectroscopy | Strong C=O stretching vibrations for the ketone and ester groups (around 1680 cm⁻¹ and 1720 cm⁻¹, respectively), C-O stretching, and aromatic C-H and C=C stretching bands.[1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 206.19. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |

Synthesis of Derivatives: Expanding the Chemical Space

The true utility of this compound lies in its potential for derivatization. The ester and the aromatic ring provide multiple points for chemical modification.

Amide Formation

The most straightforward derivatization is the conversion of the methyl ester to an amide. This can be achieved directly via aminolysis, though harsher conditions may be required. A more controlled and versatile approach involves a two-step process:

-

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives.

This strategy allows for the introduction of diverse functional groups and the exploration of their impact on biological activity.

Aromatic Ring Functionalization

The benzene ring of the chromanone scaffold can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at the 6 and 8 positions. These functionalized intermediates can then be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups.

α-Functionalization of the Ketone

The methylene group alpha to the ketone (C3) can be functionalized through various reactions, such as aldol condensation with aldehydes to introduce substituted benzylidene groups.

Applications in Drug Development: A Scaffold for Diverse Targets

The chromanone scaffold and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, neuroprotective, and enzyme inhibitory agents.[7][8][9][10]

Anticancer Activity

Numerous studies have highlighted the potential of chromone and chromanone derivatives as anticancer agents.[7][10] The mechanism of action is often multifaceted and can involve the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain chromanone derivatives have been shown to induce apoptosis in cancer cells.[10] The derivatization of the this compound scaffold, particularly through the formation of diverse amides, offers a promising avenue for the development of novel and potent anticancer agents. The introduced substituents can be designed to interact with specific pockets of target proteins, such as kinases or transcription factors.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal cell death.[8] Chromanone derivatives, owing to their antioxidant properties, have emerged as promising candidates for the development of neuroprotective agents.[9] The ability of the chromanone scaffold to scavenge reactive oxygen species (ROS) can help mitigate neuronal damage. Derivatives of this compound can be designed to enhance these antioxidant properties and to improve blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.

Enzyme Inhibition

The rigid chromanone scaffold is well-suited for fitting into the active sites of various enzymes. For example, substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[11] Structure-activity relationship studies have shown that substituents at various positions on the chromanone ring can significantly influence inhibitory potency and selectivity.[2][11] The derivatization of this compound provides a powerful tool to systematically explore these interactions and to design potent and selective enzyme inhibitors for a variety of therapeutic targets.

Data Summary

The following table presents a summary of representative biological data for chromanone derivatives from the literature. It is important to note that these are for related compounds and specific data for derivatives of this compound will need to be generated through further research.

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Substituted Chroman-4-ones | SIRT2 | Low micromolar range | [11] |

| 2-Aryl Chromanones | Antibacterial (MRSA) | As low as 0.39 µg/mL | [2] |

| 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][11]tetrazine-8-carboxylates | Anticancer (various cell lines) | Varied, some more potent than temozolomide | [7] |

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse derivatization make it an ideal starting point for the development of compound libraries for high-throughput screening and lead optimization. The chromanone scaffold has demonstrated a wide range of biological activities, and further exploration of derivatives based on this specific carboxylate is warranted.

Future research should focus on:

-

Development of a robust and scalable synthesis for this compound.

-

Systematic derivatization to create a diverse library of analogs, particularly amides and C-ring functionalized compounds.

-

Screening of these derivatives against a panel of biologically relevant targets, including kinases, sirtuins, and other enzymes implicated in cancer and neurodegenerative diseases.

-

In-depth structure-activity relationship studies to guide the design of more potent and selective compounds.

By leveraging the unique properties of the chromanone scaffold and the synthetic versatility of the 7-carboxylate group, researchers can unlock the full potential of this compound in the quest for novel and effective therapeutics.

References

-

Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Patil, S. A., et al. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. Available at: [Link]

-

Lee, J. H., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, J., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][11]tetrazine-8-carboxylates and -carboxamides. Molecules. Available at: [Link]

-

Guedes, R. C., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]

-

Borges, F., et al. (2025). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. Journal of the American Chemical Society. Available at: [Link]

-

Yang, S. H., et al. (2012). Neuroprotective Actions of Methylene Blue and Its Derivatives. PLOS ONE. Available at: [Link]

-

Yang, S. H., et al. (2012). Neuroprotective actions of methylene blue and its derivatives. PLoS One. Available at: [Link]

-

Blau, L., et al. (2008). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link]

-

Fan, T. W.-M., et al. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolomics. Available at: [Link]

-

ChemUniverse. (n.d.). This compound [P92834]. Retrieved from [Link]

-

Firuzi, O., et al. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. Biological & Pharmaceutical Bulletin. Available at: [Link]

-

Bhattacharyya, S. S., et al. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. European Journal of Pharmacology. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Actions of Methylene Blue and Its Derivatives | PLOS One [journals.plos.org]

- 9. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Chromanone Scaffold - A Privileged Structure in Chemical Biology

An In-depth Technical Guide to the Synthesis of Chromanones for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one (chromanone) framework is a prominent heterocyclic motif that serves as the structural core for a vast array of natural products, most notably the flavonoid family.[1][2][3] Its prevalence in biologically active molecules has rendered it a "privileged structure" in medicinal chemistry and drug discovery. Compounds incorporating the chromanone skeleton exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[4][5] This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of the core synthetic strategies for constructing this valuable scaffold, from classical cornerstone reactions to modern catalytic innovations.

Classical Approaches: The Foundation of Chromanone Synthesis

Traditional methods for synthesizing chromanones have been refined over decades and remain fundamental tools in the organic chemist's arsenal. These reactions are typically robust and well-understood, though they can sometimes require harsh conditions.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids is one of the most direct and widely used methods for constructing the chromanone ring system.[6][7][8] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is converted into a more reactive acylating agent, which then attacks the electron-rich aromatic ring of the phenol ether.

Causality and Mechanistic Insight: The success of this cyclization is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the phenol enhance its nucleophilicity, facilitating the electrophilic attack. Conversely, strong electron-withdrawing groups can deactivate the ring, hindering or preventing the reaction.[6] The choice of condensing agent is critical; strong protic or Lewis acids are required to activate the carboxylic acid. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly employed for this purpose.

Experimental Protocol: Synthesis of Chroman-4-one via Intramolecular Friedel-Crafts Acylation

-

Preparation of 3-Phenoxypropanoic Acid:

-

To a solution of phenol (1.0 eq) in aqueous sodium hydroxide, add 3-chloropropanoic acid (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 3-phenoxypropanoic acid.

-

-

Cyclization:

-

Add 3-phenoxypropanoic acid (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10-15 eq by weight) at 80-100 °C with vigorous stirring.

-

Maintain the temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the hot, viscous mixture onto crushed ice with stirring.

-

The product will precipitate out of the aqueous solution. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure chroman-4-one.

-

Diagram: Mechanism of Intramolecular Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts synthesis of chromanone.

Cyclization of 2'-Hydroxychalcones: The Gateway to Flavanones

Flavanones, which are 2-aryl substituted chromanones, are a major subclass of flavonoids. The most prevalent synthetic route involves the cyclization of a 2'-hydroxychalcone intermediate.[1][3][9] This process is essentially an intramolecular conjugate addition (oxo-Michael reaction).

Causality and Mechanistic Insight: The synthesis is typically a two-step process. First, a 2'-hydroxyacetophenone undergoes a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (like KOH or NaOH) to form the 2'-hydroxychalcone.[2][9] The subsequent cyclization is catalyzed by acid or base. Under basic conditions, the phenolic hydroxyl group is deprotonated to a phenoxide, which is a potent nucleophile that readily attacks the β-carbon of the α,β-unsaturated ketone. Acidic conditions promote the reaction by activating the carbonyl group, making the β-carbon more electrophilic.

Experimental Protocol: Synthesis of Flavanone from 2'-Hydroxychalcone

-

Step 1: Synthesis of 2'-Hydroxychalcone:

-

Dissolve 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v, 2-3 eq) dropwise to the stirred mixture at room temperature.

-

Continue stirring for 12-24 hours. The formation of a solid precipitate often indicates product formation.

-

Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

-

Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.

-

-

Step 2: Cyclization to Flavanone:

-

Dissolve the purified 2'-hydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl) or a base (e.g., sodium acetate in refluxing ethanol).

-

Reflux the mixture for 2-6 hours, monitoring for the disappearance of the chalcone (often indicated by a loss of color) via TLC.

-